molecular formula C8H9N3O2 B13179267 2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Cat. No.: B13179267
M. Wt: 179.18 g/mol
InChI Key: SCCYMCUEOUINDX-UHFFFAOYSA-N
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Description

2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a heterocyclic compound that contains both furan and oxadiazole rings

Preparation Methods

The synthesis of 2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the furan moiety. One common synthetic route involves the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. Industrial production methods may involve the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymatic processes. The oxadiazole ring can interact with proteins and enzymes, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar compounds to 2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine include other furan and oxadiazole derivatives. For example:

    2-(Furan-3-yl)ethan-1-amine: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity.

    1,2,4-Oxadiazole derivatives: May not contain the furan ring, which can affect their biological activity and chemical properties. The uniqueness of this compound lies in its combination of both furan and oxadiazole rings, providing a unique set of chemical and biological properties.

Biological Activity

2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a compound of interest due to its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10N4O2\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_2

This compound features a furan moiety linked to an oxadiazole ring, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of oxadiazole showed potent activity against various bacterial strains. In vitro tests revealed that this compound displayed inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored in several studies. A notable investigation assessed the cytotoxic effects of various oxadiazole compounds on cancer cell lines. The study found that this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer).

Cell Line IC50 (μM)
HeLa15
MCF720

The selectivity index was calculated to evaluate the safety profile of the compound. The findings suggest that this compound could be further investigated for its potential in cancer therapy.

Antioxidant Activity

The antioxidant properties of this compound were evaluated using DPPH radical scavenging assays. The compound showed a concentration-dependent scavenging effect with an IC50 value comparable to standard antioxidants such as ascorbic acid.

Case Studies

A recent study focused on the synthesis and biological evaluation of various oxadiazole derivatives, including this compound. The researchers synthesized the compound through a one-pot reaction involving furan derivatives and hydrazine. Following synthesis, they conducted a series of biological assays to assess antimicrobial and anticancer activities.

Findings from the Study:

  • Synthesis Method : The compound was synthesized using a microwave-assisted method which improved yield and reduced reaction time.
  • Biological Assays : The compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity : Significant cytotoxic effects were observed on HeLa cells with an IC50 value of 15 μM.
  • Mechanism of Action : Preliminary studies suggested that the mechanism might involve induction of apoptosis in cancer cells.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C8H9N3O2/c9-3-1-7-10-8(11-13-7)6-2-4-12-5-6/h2,4-5H,1,3,9H2

InChI Key

SCCYMCUEOUINDX-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NOC(=N2)CCN

Origin of Product

United States

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